
XPhos-Pd-G2 GT capsule
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound XPhos-Pd-G2 GT capsule is a palladium-based catalyst used in various cross-coupling reactions. It is part of the Buchwald portfolio of ligands and complexes, which have significantly advanced the ease of performing cross-coupling transformations. The empirical formula for this compound is C45H59ClNPPd, and it has a molecular weight of 786.80 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of XPhos-Pd-G2 GT capsule involves the synthesis of the ligand XPhos, followed by its complexation with palladium. The ligand XPhos is synthesized through a series of steps involving the reaction of 2-dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl with appropriate reagents. The resulting ligand is then complexed with palladium chloride to form the XPhos-Pd-G2 complex .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes the synthesis of the ligand on a large scale, followed by its complexation with palladium under controlled conditions. The final product is then formulated into a convenient dosable form, such as capsules, for ease of use in various applications .
Análisis De Reacciones Químicas
Types of Reactions
XPhos-Pd-G2 GT capsule is primarily used in cross-coupling reactions, including:
- Buchwald-Hartwig cross-coupling reaction
- Heck reaction
- Hiyama coupling
- Negishi coupling
- Sonogashira coupling
- Stille coupling
- Suzuki-Miyaura coupling
Common Reagents and Conditions
Common reagents used in these reactions include aryl halides, organoboronic acids, organostannanes, and organozinc compounds. The reactions typically require a base, such as potassium carbonate or cesium carbonate, and are conducted in solvents like dimethylformamide, ethanol, or a mixture of solvents .
Major Products Formed
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Aplicaciones Científicas De Investigación
XPhos-Pd-G2 GT capsule has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds.
Biology: It is employed in the synthesis of biologically active molecules and natural products.
Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is utilized in the production of fine chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of XPhos-Pd-G2 GT capsule involves the formation of a palladium(0) species, which acts as the active catalyst in cross-coupling reactions. The palladium(0) species undergoes oxidative addition with an aryl halide, followed by transmetalation with an organometallic reagent, and finally reductive elimination to form the desired biaryl product. The ligand XPhos stabilizes the palladium species and enhances its reactivity .
Comparación Con Compuestos Similares
XPhos-Pd-G2 GT capsule is compared with other similar compounds, such as:
RuPhos-Pd-G2: Another palladium-based catalyst with a different ligand structure.
SPhos-Pd-G2: A similar catalyst with a different phosphine ligand.
CPhos-Pd-G2: A catalyst with a different ligand but similar reactivity.
The uniqueness of this compound lies in its ability to facilitate a wide range of cross-coupling reactions with high efficiency and selectivity. Its ligand structure provides steric and electronic properties that enhance the reactivity and stability of the palladium catalyst .
Propiedades
Fórmula molecular |
C46H60ClNPd |
|---|---|
Peso molecular |
768.8 g/mol |
Nombre IUPAC |
chloropalladium(1+);2-[2-(dicyclohexylmethyl)phenyl]-1,3,5-tri(propan-2-yl)benzene;2-phenylaniline |
InChI |
InChI=1S/C34H50.C12H10N.ClH.Pd/c1-23(2)28-21-31(24(3)4)34(32(22-28)25(5)6)30-20-14-13-19-29(30)33(26-15-9-7-10-16-26)27-17-11-8-12-18-27;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h13-14,19-27,33H,7-12,15-18H2,1-6H3;1-6,8-9H,13H2;1H;/q;-1;;+2/p-1 |
Clave InChI |
FGATWWSCIRXMKJ-UHFFFAOYSA-M |
SMILES canónico |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2C(C3CCCCC3)C4CCCCC4)C(C)C.C1=CC=C([C-]=C1)C2=CC=CC=C2N.Cl[Pd+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


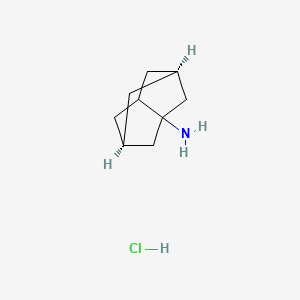
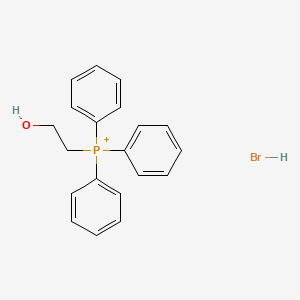
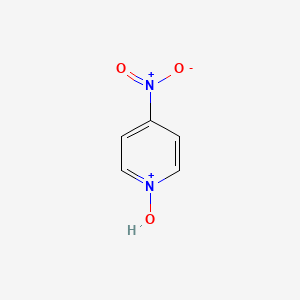

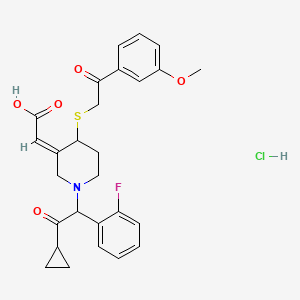
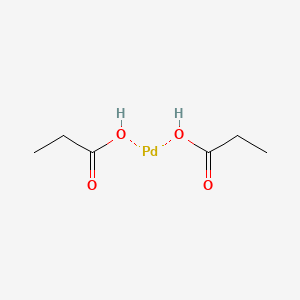
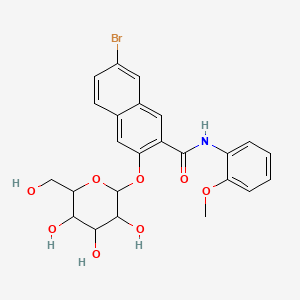
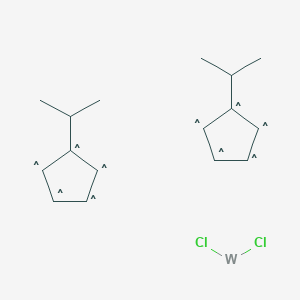
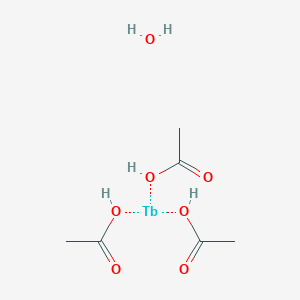
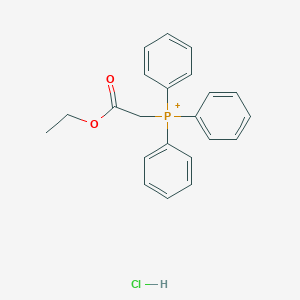
![(S)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline, >=97%](/img/structure/B12060993.png)
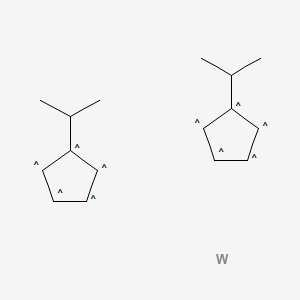

![[(2R)-3-carboxy-2-[(E)-octadec-9-enoyl]oxypropyl]-trimethylazanium](/img/structure/B12061004.png)
